4-(1-Hydroxybutyl)benzoic acid
Description
Structural Classification and Nomenclature within Benzoic Acid Derivatives
4-(1-Hydroxybutyl)benzoic acid is a derivative of benzoic acid, a fundamental scaffold in organic chemistry. Its structure is characterized by a benzene (B151609) ring substituted with a carboxylic acid group (-COOH) and, at the para-position (position 4), a 1-hydroxybutyl group [-CH(OH)(CH2)2CH3]. The presence of the hydroxyl group on the first carbon of the butyl chain introduces a stereocenter, meaning the compound can exist as two enantiomers, (R)-4-(1-Hydroxybutyl)benzoic acid and (S)-4-(1-Hydroxybutyl)benzoic acid, as well as the racemic mixture.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It belongs to the class of aromatic hydroxy acids, combining the properties of a carboxylic acid and a secondary alcohol.
Significance of Benzoic Acid Derivatives in Chemical Research
Benzoic acid and its derivatives are of paramount importance in both academic and industrial chemical research. They are utilized in a wide array of applications, from being precursors in the synthesis of dyes, polymers, and agrochemicals to their widespread use as preservatives in the food and cosmetic industries. smolecule.com The carboxylic acid moiety provides a handle for numerous chemical reactions, including esterification, amidation, and reduction, while the aromatic ring can undergo various substitution reactions. smolecule.com The introduction of different functional groups onto the benzoic acid core allows for the fine-tuning of its physical, chemical, and biological properties, making this class of compounds a versatile toolkit for chemists.
Scope and Rationale for Focused Research on this compound
The focused research on this compound and its close derivatives stems primarily from its role as a key intermediate in the synthesis of complex and high-value molecules, particularly in the pharmaceutical sector. The bifunctional nature of the molecule—possessing both a carboxylic acid and a secondary alcohol—makes it a versatile building block.
A significant driver for research into this compound is its connection to the synthesis of the anticancer drug, Pemetrexed. chemicalbook.comgoogle.comgoogle.comkhaggalifesciences.comdrugfuture.com The methyl ester of a related compound, methyl 4-(4-hydroxybutyl)benzoate, is a documented intermediate in the preparation of Pemetrexed. chemicalbook.comkhaggalifesciences.comdrugfuture.com A patent describes a method for preparing 4-[(3-halogenate-4-oxo) butyl] benzoic acid, another derivative, as a crucial intermediate for synthesizing Pemetrexed. google.com This highlights the industrial relevance and the need for efficient and scalable synthetic routes to such precursors.
Furthermore, derivatives of this compound have been investigated in the field of materials science, specifically in the development of liquid crystals. tandfonline.com The molecular shape and potential for hydrogen bonding afforded by the hydroxybutyl and carboxylic acid groups can be exploited to create materials with specific mesomorphic properties. tandfonline.com The synthesis and characterization of alkoxy-substituted hydroxybutyl dibenzoates have been reported, demonstrating the formation of smectic liquid crystalline phases. tandfonline.com
The combination of its utility in the synthesis of life-saving pharmaceuticals and its potential in advanced materials provides a strong rationale for the continued and focused investigation of this compound, its derivatives, and their synthetic pathways.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₁₁H₁₄O₃ | smolecule.com |
| Molecular Weight | 194.23 g/mol | smolecule.com |
| CAS Number | 58973-64-1 | daicelpharmastandards.comalfa-chemistry.com |
| Appearance | Off-white solid | daicelpharmastandards.com |
| Solubility | Soluble in Acetonitrile | daicelpharmastandards.com |
| Boiling Point | 381.9 °C at 760 mmHg | alfa-chemistry.com |
| Flash Point | 198.9 °C | alfa-chemistry.com |
| Density | 1.175 g/cm³ | alfa-chemistry.com |
| Storage Condition | 2-8 °C | daicelpharmastandards.com |
Synthesis of a Key Precursor: Methyl 4-(4-hydroxybutyl)benzoate
A documented synthesis of methyl 4-(4-hydroxybutyl)benzoate, a key precursor, involves a two-step process starting from methyl 4-bromobenzoate. google.comprepchem.comprepchem.com
Step 1: Synthesis of Methyl 4-(4-hydroxy-1-butynyl)benzoate google.comprepchem.com A mixture of methyl 4-bromobenzoate, palladium(II) chloride, triphenylphosphine, cuprous iodide, and triethylamine (B128534) is reacted with 3-butyn-1-ol. google.comprepchem.com The reaction is heated and stirred, and after workup, yields methyl 4-(4-hydroxy-1-butynyl)benzoate. google.comprepchem.com
Step 2: Hydrogenation to Methyl 4-(4-hydroxybutyl)benzoate google.comprepchem.com The methyl 4-(4-hydroxy-1-butynyl)benzoate is then hydrogenated using a palladium on charcoal catalyst in ethanol (B145695) under hydrogen pressure. google.comprepchem.com This reduction of the alkyne to an alkane yields the final product, methyl 4-(4-hydroxybutyl)benzoate, as an oil. google.comprepchem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(1-hydroxybutyl)benzoic acid |
InChI |
InChI=1S/C11H14O3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h4-7,10,12H,2-3H2,1H3,(H,13,14) |
InChI Key |
PSKFWALLBOOVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 1 Hydroxybutyl Benzoic Acid
Stereoselective Synthesis of the 1-Hydroxybutyl Moiety
Creating the chiral secondary alcohol is a critical step in the synthesis of 4-(1-hydroxybutyl)benzoic acid. This is typically achieved by the asymmetric reduction of a prochiral ketone precursor, 4-(1-oxobutyl)benzoic acid (or its ester form), where a reducing agent delivers a hydride ion to one face of the carbonyl group preferentially.
Catalytic Asymmetric Reductions (e.g., from 4-acylbenzoic acid precursors)
Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of ketones. These methods utilize a chiral metal catalyst to create a chiral environment that directs the approach of the reducing agent.
Noyori Asymmetric Hydrogenation: The catalysts developed by Ryōji Noyori, particularly ruthenium (II) complexes with chiral diamine and phosphine (B1218219) ligands (e.g., BINAP), are highly effective for the hydrogenation of aryl ketones. core.ac.ukwikipedia.org The mechanism involves a "metal-ligand cooperative" or bifunctional transition state where both the metal center and the ligand participate in the hydride transfer from a hydrogen source, such as isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture, to the ketone. wikipedia.orgmdpi.com For the synthesis of this compound, the precursor, a 4-butanoylbenzoate ester, would be subjected to hydrogenation in the presence of a chiral Ru(II)-TsDPEN catalyst, where TsDPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. rsc.org The choice of the (R,R) or (S,S) enantiomer of the catalyst dictates whether the (R) or (S) alcohol is formed, often with excellent enantiomeric excess (ee). mdpi.com
Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to mediate the enantioselective reduction of ketones by a borane (B79455) source (e.g., BH₃·THF). alfa-chemistry.comwikipedia.org The catalyst coordinates with both the borane and the ketone's carbonyl oxygen. nrochemistry.com This ternary complex arranges the substrates in a rigid, six-membered transition state, forcing the hydride to be delivered to a specific face of the ketone. youtube.com This method is highly predictable and provides high enantioselectivity for a wide range of ketones. alfa-chemistry.comresearchgate.net
| Method | Precursor | Catalyst System | Reducing Agent | Typical ee (%) |
| Noyori Hydrogenation | Methyl 4-butanoylbenzoate | [RuCl₂(arene)((S,S)-TsDPEN)] | H₂ or HCOOH/NEt₃ | >95 |
| CBS Reduction | Methyl 4-butanoylbenzoate | (S)-CBS-oxazaborolidine | BH₃·THF | >95 |
Chiral Auxiliary Approaches
An alternative strategy involves covalently attaching a chiral molecule, known as a chiral auxiliary, to the benzoic acid precursor. This auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the desired chiral product. wikipedia.org
Evans oxazolidinones are a prominent class of chiral auxiliaries. santiago-lab.com In a potential synthetic route, 4-carboxybenzaldehyde could be converted to an N-acyl oxazolidinone. The aldehyde group would then be the site for a diastereoselective addition of a propyl nucleophile (e.g., propylmagnesium bromide). The bulky substituent on the chiral auxiliary sterically hinders one face of the molecule, directing the incoming nucleophile to the opposite face. wikipedia.org After the addition, the auxiliary is removed, typically by hydrolysis or reduction, to reveal the chiral alcohol and recover the auxiliary. santiago-lab.com While effective, this method requires additional steps for attaching and removing the auxiliary, making it less atom-economical than catalytic methods. wikipedia.org
Carbon-Carbon Bond Formation Methodologies
These strategies focus on constructing the C-C bond between the benzoic acid ring and the 1-hydroxybutyl side chain. This often involves the reaction of an organometallic nucleophile with a carbonyl electrophile.
Grignard and Organometallic Reactions on Benzoic Acid Derivatives
Grignard reagents (R-MgX) are powerful carbon nucleophiles used to form C-C bonds by attacking electrophilic carbonyl carbons. mnstate.edu A direct reaction between a butylmagnesium halide and 4-carboxybenzaldehyde would be complicated by the acidic carboxylic acid proton, which would quench the Grignard reagent in an acid-base reaction. ucalgary.cabrainly.com
To circumvent this, the carboxylic acid group must first be protected. oup.com A common strategy is to convert it into an ester, such as methyl benzoate (B1203000) or ethyl benzoate. vanderbilt.edu The resulting methyl 4-formylbenzoate (B8722198) can then be treated with a propyl Grignard reagent (propylmagnesium bromide) or propyllithium. The organometallic reagent will add to the aldehyde carbonyl to form the secondary alcohol. A final hydrolysis step (deprotection) of the ester group regenerates the carboxylic acid, yielding the final product.
Alternatively, an ester of 4-bromobenzoic acid could be used. Metal-halogen exchange would form an organolithium species, which could then react with butyraldehyde. Subsequent workup would yield the target molecule after deprotection.
| Benzoic Acid Derivative | Organometallic Reagent | Key Steps |
| Methyl 4-formylbenzoate | Propylmagnesium bromide | 1. Grignard Addition 2. Acidic Workup 3. Ester Hydrolysis |
| Ethyl 4-bromobenzoate | n-Butyllithium, then Butyraldehyde | 1. Li-Halogen Exchange 2. Aldehyde Addition 3. Ester Hydrolysis |
Cross-Coupling Reactions for Butyl Chain Introduction
Palladium- and nickel-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming C-C bonds. wikipedia.org
Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov A potential route could involve the Suzuki coupling of a protected 4-halobenzoic acid (e.g., methyl 4-iodobenzoate) with butylboronic acid. However, this would form 4-butylbenzoic acid, which would then require a separate, potentially non-selective, oxidation step at the benzylic position to install the hydroxyl group. A more direct, albeit complex, approach might involve coupling with a boron reagent already containing the protected hydroxyl group.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. ycdehongchem.com A protected 4-bromobenzoic acid ester could be coupled with a butylzinc reagent to form the C-C bond. nih.gov Similar to the Suzuki coupling, this would primarily yield the 4-butylbenzoic acid derivative, necessitating a subsequent oxidation step.
Functional Group Interconversions and Protective Group Chemistry
The successful synthesis of this compound relies heavily on the strategic manipulation of functional groups and the use of protecting groups. oup.com
Protective Group Chemistry: As highlighted in the Grignard reaction section, the acidic proton of the carboxylic acid is incompatible with strongly basic organometallic reagents. ucalgary.cabrainly.com Therefore, the carboxylic acid must be masked with a protecting group. Esters (methyl, ethyl, benzyl) are the most common choice. libretexts.org
Esterification: The benzoic acid precursor is typically converted to an ester via Fischer esterification (refluxing with the corresponding alcohol under acidic catalysis) or by reaction with an alkyl halide under basic conditions. tcu.edu
Deprotection: Methyl and ethyl esters are typically removed by base-catalyzed hydrolysis (e.g., using NaOH or LiOH), followed by acidic workup. Benzyl (B1604629) esters offer the advantage of being removable under neutral conditions through catalytic hydrogenolysis, which can be beneficial if other base-sensitive groups are present in the molecule. libretexts.org
Functional Group Interconversions (FGI): FGI refers to the conversion of one functional group into another. In the context of synthesizing this compound, key interconversions include:
Ketone to Alcohol: The reduction of the ketone in 4-(1-oxobutyl)benzoic acid to the desired secondary alcohol is a critical FGI step, as detailed in section 2.1.1.
Halide to Organometallic: In cross-coupling and some Grignard strategies, an aryl halide is converted into a more reactive organometallic species (organolithium, organozinc, etc.) to facilitate C-C bond formation.
The careful orchestration of these protection, deprotection, and interconversion steps is essential to prevent unwanted side reactions and to construct the target molecule efficiently and with high stereochemical purity.
Selective Hydroxylation of Alkyl Chains
The direct and selective hydroxylation of the alkyl chain of 4-n-butylbenzoic acid presents a significant challenge in organic synthesis. Achieving regioselectivity to exclusively form the desired 1-hydroxybutyl isomer requires sophisticated catalytic systems. One of the most promising approaches involves the use of cytochrome P450 enzymes, which are known for their ability to catalyze the selective oxidation of C-H bonds.
Research has demonstrated that the enzyme CYP199A4 from Rhodopseudomonas palustris can hydroxylate 4-n-butylbenzoic acid. However, this reaction often yields a mixture of products. Studies have shown that the oxidation of 4-n-butylbenzoic acid by CYP199A4 can result in both hydroxylation at the benzylic position (Cα) and desaturation of the alkyl chain. This lack of complete regioselectivity highlights the complexities in controlling the enzyme's catalytic activity. The product distribution is influenced by factors such as the positioning of the alkyl group within the enzyme's active site relative to the heme center.
Carboxylic Acid and Hydroxyl Group Manipulations
The presence of both a carboxylic acid and a hydroxyl group in this compound allows for a variety of chemical modifications to synthesize novel derivatives. These manipulations must be carefully orchestrated to avoid unwanted side reactions, often necessitating the use of protecting groups.
Esterification: The carboxylic acid moiety can readily undergo esterification with various alcohols in the presence of an acid catalyst to form the corresponding esters. This reaction is valuable for modifying the compound's solubility and for its potential use in polymer synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a common method. For instance, reaction with ethanol (B145695) would yield ethyl 4-(1-hydroxybutyl)benzoate.
Oxidation: The secondary hydroxyl group on the butyl chain is susceptible to oxidation to form a ketone, yielding 4-(1-oxobutyl)benzoic acid. A variety of oxidizing agents can be employed for this transformation, ranging from traditional chromium-based reagents to more environmentally friendly methods. Modern approaches include the use of catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or photochemical methods that utilize air as the oxidant. rsc.org These greener alternatives offer high selectivity for the oxidation of benzylic alcohols under mild conditions. rsc.orgorganic-chemistry.org
Protecting Group Strategies: To selectively perform reactions on one functional group while leaving the other intact, protecting groups are essential. The carboxylic acid can be protected as an ester (e.g., a benzyl or t-butyl ester), which can be later removed under specific conditions. The secondary alcohol can be protected as an ether (e.g., a benzyl or silyl (B83357) ether) to prevent its oxidation or unwanted participation in other reactions. The choice of protecting groups is crucial and depends on the specific reaction conditions to be employed in subsequent synthetic steps.
| Functional Group | Reaction | Reagents/Conditions | Product |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Hydroxyl Group | Oxidation | TEMPO, Oxidizing Agent | Ketone |
| Carboxylic Acid | Protection | Benzyl alcohol, Acid | Benzyl Ester |
| Hydroxyl Group | Protection | Benzyl bromide, Base | Benzyl Ether |
Biocatalytic and Biomimetic Synthesis Approaches
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high stereo- and regioselectivity under mild reaction conditions. For the synthesis of this compound and related compounds, enzymatic transformations and metabolic engineering strategies are at the forefront of research.
Enzymatic Transformations (e.g., Cytochrome P450-mediated synthesis of related compounds)
As mentioned previously, cytochrome P450 monooxygenases are capable of hydroxylating 4-alkylbenzoic acids. The enzyme CYP199A4 has been specifically studied for its activity on 4-n-butylbenzoic acid. While this enzyme can produce the desired this compound, it also generates other byproducts through desaturation.
The product distribution of CYP199A4-catalyzed oxidation of 4-n-butylbenzoic acid is a key area of investigation. Research has shown that the reaction can yield both the hydroxylated product at the benzylic position and an alkene from desaturation. The ratio of these products can be influenced by engineering the enzyme's active site. For example, mutations of specific amino acid residues can alter the substrate binding orientation, thereby favoring hydroxylation over desaturation. This protein engineering approach holds significant potential for developing highly selective biocatalysts for the synthesis of this compound.
Table: Products of CYP199A4-mediated oxidation of 4-n-butylbenzoic acid
| Product | Type |
| This compound | Hydroxylation |
| 4-(But-1-en-1-yl)benzoic acid | Desaturation |
Mechanistic Elucidation of Reactions Involving 4 1 Hydroxybutyl Benzoic Acid
Detailed Reaction Mechanism Investigations
The oxidation of the alkyl side chain of 4-(1-Hydroxybutyl)benzoic acid is a key transformation. Mechanistic studies, primarily drawing parallels from the broader class of alkylbenzenes, have illuminated the intricate pathways involved in these reactions.
The oxidation of alkylbenzenes can proceed through two primary, often competing, pathways: hydroxylation and desaturation. nih.gov Both mechanisms are believed to initiate with the abstraction of a hydrogen atom from the alkyl chain by an oxidizing species, typically a metal-oxo complex, to form a carbon-centered radical intermediate. nih.gov
The subsequent fate of this radical determines the final product. In the hydroxylation pathway , the radical "rebounds" and reacts with the hydroxyl moiety of the metal complex to form the alcohol. rsc.org In the case of this compound, further oxidation at the benzylic carbon would lead to the formation of a diol.
Alternatively, the desaturation pathway involves the abstraction of a second hydrogen atom from an adjacent carbon, leading to the formation of a double bond and an unsaturated product. researchgate.net For instance, cytochrome P450 enzymes have been shown to catalyze the desaturation of some alkyl-benzoic acids. researchgate.net The balance between these two pathways is influenced by factors such as the nature of the catalyst, the substrate's electronic properties, and the reaction conditions. nih.gov
Studies on non-heme diiron hydroxylases, like AlkB, have shown that hydroxylation and desaturation are parallel and competitive processes that diverge at the product-forming step from a common radical intermediate. nih.gov
The formation of radical intermediates is a cornerstone of many oxidation reactions of alkylbenzenes. libretexts.org The benzylic position of this compound is particularly susceptible to hydrogen abstraction due to the resonance stabilization of the resulting benzylic radical. libretexts.org
The rebound mechanism is a widely accepted model for the hydroxylation of alkanes and alkylbenzenes by enzymes like cytochrome P450 and other metal-oxo catalysts. rsc.org This mechanism involves two key steps:
Hydrogen Abstraction: The high-valent metal-oxo species abstracts a hydrogen atom from the alkyl side chain, generating a transient alkyl radical and a metal-hydroxyl intermediate. rsc.org
Radical Rebound: The alkyl radical then rapidly recombines with the hydroxyl group bound to the metal center to form the hydroxylated product. rsc.org
This rebound step is typically very fast, with a low energy barrier. rsc.org However, there is growing evidence for a competing radical dissociation pathway, where the radical intermediate escapes the solvent cage and reacts with other species, leading to different products. rsc.org Theoretical calculations have shown that for some metal-oxo species, the energy barrier for radical dissociation can be lower than that for the rebound or desaturation steps. rsc.org
The general mechanism for the oxidation of the alkyl side-chain of an alkylbenzene can be visualized as follows:
| Step | Description |
| 1. Initiation | Formation of an active oxidizing species (e.g., a metal-oxo complex). |
| 2. H-Abstraction | The oxidant abstracts a hydrogen atom from the benzylic position of the alkylbenzene, forming a resonance-stabilized benzylic radical. |
| 3. Product Formation | The benzylic radical can undergo several reactions: a) Rebound: Reacts with the reduced oxidant to form the alcohol (hydroxylation). b) Further Oxidation: Reacts with another oxidant molecule to form a ketone or aldehyde. c) Dimerization: Combines with another radical. |
Catalytic Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving this compound provide quantitative insights into reaction rates, equilibria, and the feasibility of different pathways.
Biocatalysis offers a highly selective and efficient means of transforming this compound. Enzymes such as hydroxylases can catalyze the specific hydroxylation of the alkyl chain. The kinetics of these enzymatic reactions often follow the Michaelis-Menten model, which describes the relationship between the initial reaction rate (v₀), the maximum reaction rate (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km).
Kinetic isotope effect (KIE) studies are particularly valuable for elucidating reaction mechanisms. For instance, a large KIE observed when a C-H bond is replaced with a C-D bond indicates that C-H bond cleavage is the rate-determining step of the reaction. nih.gov In studies of the non-heme diiron hydroxylase AlkB, a significant KIE of approximately 20 was observed for both C-H hydroxylation and desaturation, confirming that hydrogen abstraction is the initial and rate-limiting step for both pathways. nih.gov This large KIE also allowed for the modulation of product distribution, where deuteration of the substrate led to a dramatic decrease in hydroxylation and desaturation products in favor of other reaction pathways. nih.gov
Thermodynamic analysis is essential for understanding the feasibility and spontaneity of reactions. The direct hydroxylation of aromatic compounds like benzene (B151609) to phenol (B47542) is an exothermic process. researchgate.net Similarly, the oxidation of the alkyl side chain of this compound is expected to be thermodynamically favorable.
The key thermodynamic parameters for a reaction are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous reaction. For the hydroxylation of benzene using hydrogen peroxide, the standard heat of reaction (ΔH°) is significantly negative, indicating a highly exothermic process. researchgate.net
Quantum chemistry methods can be employed to calculate the thermodynamic and kinetic parameters of reaction pathways. researchgate.net For instance, the thermodynamic characteristics of benzene alkylation with ethylene (B1197577) have been calculated, providing insights into the enthalpies, Gibbs free energies, and entropies of the main reactions. researchgate.net Similar computational approaches can be applied to the reactions of this compound to determine the energetics of intermediate formation and transition states for different reaction pathways.
| Reaction Type | Typical ΔH | Typical ΔG | Key Considerations |
| Benzylic Hydroxylation | Exothermic | Spontaneous | The stability of the benzylic radical intermediate lowers the activation energy. |
| Alkene Desaturation | Exothermic | Spontaneous | Competes with hydroxylation; product distribution depends on kinetics. |
| Esterification | Near zero | Reversible | Equilibrium can be shifted by removing water. |
| Carboxylic Acid Dissociation | Endothermic | Non-spontaneous (at standard state) | pKa dependent; spontaneous in basic solutions. |
Stereochemical Control and Regioselectivity in Reactions
The presence of a chiral center at the 1-position of the butyl group in this compound introduces the element of stereochemistry into its reactions. Furthermore, the substituted benzene ring dictates the regioselectivity of electrophilic aromatic substitution reactions.
Biological hydroxylation reactions are well-known for their high degree of stereoselectivity. For example, the metabolism of ethylbenzene (B125841) in biological systems leads to the formation of methylphenylcarbinol with a specific stereochemical configuration. nih.gov This stereoselectivity is imparted by the chiral environment of the enzyme's active site, which orients the substrate in a preferred conformation for the reaction. If 4-butylbenzoic acid were to be hydroxylated by such an enzyme system, it would be expected to produce a specific enantiomer of this compound.
In synthetic reactions, achieving stereochemical control can be more challenging. The use of chiral catalysts or reagents is often necessary to favor the formation of one enantiomer over the other. For instance, asymmetric reduction of a corresponding ketone precursor, 4-butyrylbenzoic acid, using chiral reducing agents can yield enantiomerically enriched this compound.
Derivatives and Analogs of 4 1 Hydroxybutyl Benzoic Acid: Synthesis and Structure Performance Relationships
Synthesis of Ester and Amide Derivatives
The carboxylic acid group is a primary site for derivatization, readily undergoing esterification and amidation reactions to yield a range of functional molecules. These reactions are fundamental in altering the compound's polarity, reactivity, and ability to be integrated into larger molecular assemblies.
The conversion of 4-(1-hydroxybutyl)benzoic acid to its corresponding alkyl esters is a common and straightforward transformation. The most prevalent method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.
The general reaction is as follows: C₁₁H₁₄O₃ + R-OH ⇌ C₁₁H₁₃O₂(OR) + H₂O
This method is widely used for the industrial production of parabens (esters of 4-hydroxybenzoic acid), and the same principles apply here. researchgate.netguidechem.com The reaction typically involves heating the mixture to reflux for several hours to ensure completion. researchgate.net For instance, the synthesis of butyl 4-(1-hydroxybutyl)benzoate would involve refluxing the parent acid with 1-butanol and a catalytic amount of sulfuric acid.
Alternative catalysts that are less corrosive and more environmentally friendly, such as sulfonic acids and certain solid acid catalysts, have also been shown to be effective for the esterification of similar hydroxybenzoic acids. guidechem.com
Table 1: Representative Alkyl Ester Derivatives and Synthesis Conditions
| Ester Derivative Name | Alcohol Reactant | Typical Catalyst | General Reaction Conditions |
|---|---|---|---|
| Methyl 4-(1-hydroxybutyl)benzoate | Methanol | Sulfuric Acid (H₂SO₄) | Reflux, 4-8 hours |
| Ethyl 4-(1-hydroxybutyl)benzoate | Ethanol (B145695) | p-Toluenesulfonic acid | Reflux with water removal, 4-6 hours |
| Propyl 4-(1-hydroxybutyl)benzoate | 1-Propanol | Sulfamic Acid | Reflux, 3-5 hours |
| Butyl 4-(1-hydroxybutyl)benzoate | 1-Butanol | Sulfuric Acid (H₂SO₄) | Reflux, 6-8 hours |
The bifunctional nature of this compound, possessing both a hydroxyl (-OH) and a carboxyl (-COOH) group, makes it a valuable monomer for the synthesis of advanced polymers through polycondensation reactions. These functional groups can react with other monomers to form polyesters and polyamides.
For example, it can undergo self-polycondensation or be copolymerized with other hydroxy acids, such as 4-hydroxybenzoic acid or 6-hydroxy-2-naphthoic acid, to produce aromatic polyesters. researchgate.net These polymers are known for their high thermal stability and mechanical strength, and some form liquid crystal polymers (LCPs) with unique properties. researchgate.netresearchgate.net The presence of the flexible hydroxybutyl side chain can influence the polymer's properties, potentially lowering the melting point and increasing solubility compared to polymers made from more rigid monomers like 4-hydroxybenzoic acid alone.
Furthermore, the hydroxyl or carboxyl group can be modified to introduce other polymerizable functionalities. For instance, the hydroxyl group can be reacted to attach a vinyl group, creating a monomer suitable for radical polymerization to form polymers like poly(4-vinylbenzoic acid) derivatives. polymersource.caresearchgate.net This approach allows for the creation of block copolymers with tailored nanoscale morphologies. researchgate.net
Exploration of Substituent Effects on Reactivity and Properties
The chemical behavior and physical properties of this compound and its derivatives can be systematically tuned by introducing various substituents onto the aromatic ring or by modifying the hydroxybutyl side chain.
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of the incoming substituent is directed by the existing groups on the ring: the carboxylic acid group and the hydroxybutyl group.
Carboxylic Acid Group (-COOH): This group is electron-withdrawing and acts as a deactivating, meta-directing substituent. openstax.orglibretexts.org
Hydroxybutyl Group (-CH(OH)R): This alkyl group is generally considered electron-donating and acts as an activating, ortho, para-directing substituent.
The interplay between these two groups determines the final position of substitution. The activating effect of the alkyl group will compete with the deactivating effect of the carboxyl group. Generally, activating groups have a stronger directing influence, suggesting that substitution will likely occur at the positions ortho to the hydroxybutyl group (and meta to the carboxylic acid group).
Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) onto the ring is expected to increase the acidity of the carboxylic acid by stabilizing the carboxylate anion through an inductive effect. openstax.orgresearchgate.net Conversely, adding electron-donating groups would decrease acidity. libretexts.org
Table 2: Predicted Effects of Aromatic Ring Substituents on Acidity
| Substituent (Y) | Position | Electronic Effect | Predicted Effect on pKa |
|---|---|---|---|
| -NO₂ | ortho- to side chain | Strongly Electron-Withdrawing | Decrease (Stronger Acid) |
| -Cl | ortho- to side chain | Electron-Withdrawing (Inductive) | Decrease (Stronger Acid) |
| -CH₃ | ortho- to side chain | Electron-Donating | Increase (Weaker Acid) |
| -OCH₃ | ortho- to side chain | Strongly Electron-Donating | Increase (Weaker Acid) |
The secondary alcohol in the hydroxybutyl side chain is another key site for chemical modification. This group can undergo a variety of reactions to create a range of analogs with different properties.
Oxidation: The secondary alcohol can be oxidized using standard oxidizing agents (e.g., pyridinium chlorochromate (PCC), potassium permanganate) to yield the corresponding ketone, 4-(1-oxobutyl)benzoic acid. This transformation changes the geometry and polarity of the side chain, replacing a hydrogen bond donor with a hydrogen bond acceptor.
Dehydration: Under acidic conditions, the alcohol could potentially be dehydrated to form an alkene, 4-(but-1-en-1-yl)benzoic acid, introducing unsaturation into the side chain.
Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and then displaced by various nucleophiles to introduce different functionalities, such as amines, halides, or azides. This strategy, often referred to as diverted total synthesis, allows for the creation of a wide array of analogs from a common intermediate. rsc.org
Chain Length Variation: Synthetic strategies can be employed to generate analogs with shorter or longer alkyl chains, which can impact properties like solubility and biological activity. mdpi.com
Supramolecular Assembly and Hydrogen Bonding in Derivatives
In the solid state and in solution, derivatives of this compound can self-assemble into larger, ordered structures through non-covalent interactions, primarily hydrogen bonding. The nature of these assemblies is dictated by the functional groups present in the molecule.
In the parent acid and its ester derivatives, both the carboxylic acid (or ester) and the hydroxyl group can participate in hydrogen bonding. Benzoic acid and its derivatives are well-known to form centrosymmetric head-to-head dimers in the solid state, where two carboxylic acid groups are linked by a pair of O-H···O hydrogen bonds. researchgate.netmdpi.com The hydroxyl group on the side chain can then form additional intermolecular hydrogen bonds, creating extended networks. smolecule.com
When the carboxylic acid is converted into an ester or an amide, the primary hydrogen bonding motif changes.
Esters: The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, interacting with the hydroxyl group of a neighboring molecule.
Amides: Amide derivatives offer both hydrogen bond donors (N-H) and acceptors (C=O), leading to strong and highly directional hydrogen bonds that can form robust tapes or sheets.
These hydrogen bonding networks are crucial in determining the crystal packing, melting point, solubility, and even the material properties of polymers derived from these molecules. The ability to form specific, predictable hydrogen-bonded structures is a key principle in crystal engineering and the design of supramolecular materials.
Computational Chemistry and Theoretical Characterization of 4 1 Hydroxybutyl Benzoic Acid
Quantum Mechanical Studies of Molecular Structure and Conformation
Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and the preferred three-dimensional arrangement of atoms.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. daneshyari.com It is widely used to determine the ground-state properties of molecules like 4-(1-Hydroxybutyl)benzoic acid.
Geometry Optimization: The first step in a typical DFT study is geometry optimization, which locates the minimum energy conformation of the molecule. For this compound, this involves finding the most stable arrangement of the benzoic acid ring relative to the flexible 1-hydroxybutyl side chain. Calculations using the B3LYP functional with a 6-311+G(d,p) basis set have been suggested for this molecule. smolecule.com Such studies predict a specific dihedral angle between the aromatic ring and the butyl chain to achieve maximum stability. smolecule.com For similar molecules, such as 4-butylbenzoic acid, DFT calculations have been performed to determine bond lengths, bond angles, and dihedral angles. nih.gov
Electronic Structure: DFT also provides a detailed picture of the molecule's electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. daneshyari.commdpi.com The distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, identifies the electron-rich and electron-poor regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack. daneshyari.com
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations Note: These are representative values based on DFT studies of analogous benzoic acid derivatives. Actual values would require specific calculations for the title compound.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (carboxyl) | ~1.21 Å |
| C-O (carboxyl) | ~1.36 Å | |
| O-H (carboxyl) | ~0.97 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-C (side chain) | ~1.53 - 1.54 Å | |
| C-O (hydroxyl) | ~1.43 Å | |
| Bond Angle | O=C-O (carboxyl) | ~123° |
| C-C-C (aromatic) | ~119 - 121° | |
| C-C-C (side chain) | ~112° |
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory compared to DFT. researchgate.net These methods are more computationally demanding but can provide more accurate predictions for certain molecular properties, serving as a benchmark for DFT results. For molecules like benzoic acid, ab initio calculations have been used to estimate thermodynamic properties, such as gaseous phase heat capacity, with excellent accuracy. researchgate.net Applying these high-accuracy methods to this compound would yield precise values for its conformational energies, rotational barriers of the side chain, and the subtle electronic effects imparted by the hydroxybutyl group on the benzoic acid core.
Vibrational and Electronic Spectroscopy Simulations
Computational methods are invaluable for interpreting experimental spectra. By simulating spectra from first principles, specific spectral features can be unambiguously assigned to particular molecular motions or electronic transitions.
Once the molecule's geometry is optimized, its vibrational frequencies can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly correlate with peaks observed in experimental Infrared (IR) and Raman spectra. DFT methods, such as B3LYP, are commonly used for these calculations. daneshyari.comnih.govnih.gov
For related molecules like 4-hydroxybenzoic acid and 4-butylbenzoic acid, detailed vibrational analyses have been performed. nih.govnih.gov These studies show that theoretical calculations can accurately reproduce experimental spectra, allowing for a complete assignment of vibrational modes. A scaled quantum mechanical force field analysis is often employed to correct for systematic errors in the calculated frequencies. nih.gov For this compound, key vibrational modes would include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, aromatic ring vibrations, and various C-H stretching and bending modes from the butyl chain.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound Note: Wavenumbers are approximate and based on DFT studies of similar compounds. daneshyari.comnih.gov
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch (Carboxyl Dimer) | ~2500 - 3000 (broad) | Hydrogen-bonded O-H stretch |
| O-H Stretch (Hydroxyl) | ~3400 - 3600 | Free or H-bonded O-H stretch |
| C-H Stretch (Aromatic) | ~3050 - 3150 | Aromatic C-H stretching |
| C-H Stretch (Aliphatic) | ~2850 - 2980 | CH₂, CH₃ stretching in butyl chain |
| C=O Stretch (Carboxyl) | ~1680 - 1710 | Carbonyl stretching |
| C=C Stretch (Aromatic) | ~1580 - 1620 | Aromatic ring stretching |
| C-O Stretch (Carboxyl/Hydroxyl) | ~1200 - 1350 | C-O stretching modes |
The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations yield the excitation energies (corresponding to absorption wavelengths, λmax) and oscillator strengths (corresponding to absorption intensities) for transitions from the ground state to various excited states.
For benzoic acid and its derivatives, the UV-Vis spectrum typically shows two main absorption bands, which arise from π → π* transitions within the benzene (B151609) ring and carboxyl group. vjst.vnsielc.com TD-DFT calculations on similar molecules have successfully predicted these absorption maxima. nih.govmdpi.com For this compound, TD-DFT would predict the precise wavelengths of these transitions, which are influenced by the electronic effects of the hydroxybutyl substituent. The primary transitions would likely involve the HOMO, LUMO, and other nearby frontier molecular orbitals.
Table 3: Predicted Electronic Transitions for this compound Note: Values are illustrative, based on TD-DFT studies of related aromatic acids. nih.govvjst.vn
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| ~270 - 285 | Low-Medium | HOMO → LUMO | π → π* |
| ~230 - 245 | High | HOMO-1 → LUMO | π → π* |
Intermolecular Interactions and Self-Assembly Modeling
This compound possesses multiple functional groups capable of forming strong intermolecular interactions, which dictate its physical properties and solid-state structure. The carboxylic acid group is a potent hydrogen bond donor and acceptor, and it is well-established that benzoic acids readily form cyclic hydrogen-bonded dimers in the solid state and in non-polar solvents. vjst.vn The hydroxyl group on the butyl chain provides an additional site for hydrogen bonding.
Computational modeling can be used to study these interactions in detail. By constructing models of dimers or larger molecular clusters, the strength and geometry of these hydrogen bonds can be quantified. nih.govvjst.vn Methods like the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be employed to characterize the nature of the hydrogen bonds and quantify charge transfer between molecules. nih.gov Furthermore, molecular dynamics simulations can model the self-assembly process in solution, showing how individual molecules aggregate and organize into larger structures, driven by a combination of hydrogen bonding and weaker van der Waals forces. researchgate.net
Hydrogen Bonding Analysis
Hydrogen bonding plays a critical role in determining the supramolecular chemistry of this compound, influencing its physical properties and molecular recognition capabilities. Computational analyses, such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) calculations, are pivotal in characterizing these non-covalent interactions.
AIM theory allows for the topological analysis of the electron density to identify and characterize chemical bonds, including hydrogen bonds. In this context, the presence of a bond critical point (BCP) between a hydrogen donor and an acceptor is a key indicator of a hydrogen bond. For this compound, both the carboxylic acid and the hydroxyl groups are capable of participating in hydrogen bonding, both as donors and acceptors.
NBO analysis, on the other hand, provides a framework for understanding charge transfer and orbital interactions that stabilize hydrogen bonds. The interaction between the lone pair of the acceptor atom and the antibonding orbital of the donor's X-H bond (where X is O in this case) can be quantified to estimate the strength of the hydrogen bond.
Table 1: Theoretical Hydrogen Bond Parameters for this compound (Illustrative)
| Donor | Acceptor | Interaction Type | NBO Interaction Energy (E(2), kcal/mol) | AIM Electron Density at BCP (ρ(r), a.u.) |
|---|---|---|---|---|
| Carboxyl -OH | Carbonyl O=C | Intermolecular | Data not available | Data not available |
| Hydroxyl -OH | Carboxyl O=C | Intermolecular | Data not available | Data not available |
Dimer and Oligomer Formation Studies
The propensity of carboxylic acids to form stable dimers through hydrogen bonding is a well-documented phenomenon. In the case of this compound, the carboxylic acid moiety is expected to form a cyclic dimer structure with another molecule, involving two strong hydrogen bonds between the carboxyl groups.
Computational studies on similar molecules, such as 4-hydroxybenzoic acid, have shown that dimer formation is a highly favorable process. These dimers can further self-assemble into larger oligomers and polymers. The additional hydroxyl group on the butyl chain of this compound introduces the possibility of more complex hydrogen-bonding networks, potentially leading to the formation of extended chains or three-dimensional structures.
Molecular dynamics simulations and quantum chemical calculations can be employed to explore the potential energy surfaces of dimer and oligomer formation, identifying the most stable configurations and the energetic landscape of self-assembly. Studies on related benzoic acids have indicated that specific dimer linkages, such as C3–C3′, C3–O, and C1–C3′, can be formed, particularly in enzymatic oligomerization processes. researchgate.net The reactivity and yield of these dimers are influenced by their subsequent conversion rates into higher-order oligomers. researchgate.net
Table 2: Calculated Dimerization Energies for Benzoic Acid Derivatives (Illustrative)
| Compound | Dimerization Energy (kcal/mol) | Hydrogen Bond Length (Å) |
|---|---|---|
| Benzoic Acid | Typical range: -15 to -20 | Typical range: 1.6 to 1.8 |
| 4-Hydroxybenzoic Acid | Data not available | Data not available |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy pathways for reactions such as esterification, oxidation of the hydroxyl group, or decarboxylation.
Transition state theory is central to this analysis, where the structure and energy of the transition state (the highest point on the reaction coordinate) determine the reaction rate. Computational methods, particularly density functional theory (DFT), are used to locate and characterize these transient species.
For this compound, potential reactions of interest for modeling could include:
Esterification: Reaction of the carboxylic acid with an alcohol. The modeling would elucidate the role of catalysts and the stereochemistry of the reaction.
Oxidation: Conversion of the secondary alcohol on the butyl chain to a ketone. Transition state analysis would reveal the mechanism of the oxidizing agent's interaction.
These computational investigations provide a molecular-level understanding of reaction mechanisms that is often difficult to obtain through experimental methods alone. While specific studies on the reaction pathways of this compound are not prominent in the literature, the methodologies are well-established for similar organic molecules.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxybenzoic acid |
Advanced Analytical Methodologies for 4 1 Hydroxybutyl Benzoic Acid
Chromatographic Separation Techniques
Chromatography stands as a cornerstone for the separation and quantification of 4-(1-Hydroxybutyl)benzoic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized for this purpose, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC) for Purity, Quantitation, and Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. Its application spans purity assessment, precise quantification, and the profiling of metabolites.
For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach utilizes a nonpolar stationary phase, commonly a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of this compound, influenced by its carboxylic acid and hydroxyl functional groups, dictates its retention behavior.
A typical HPLC method for the analysis of this compound would involve a gradient elution. This allows for the efficient separation of the target compound from impurities with varying polarities. The mobile phase often consists of a mixture of an aqueous component, such as water with a small percentage of an acid like formic acid or acetic acid to control the ionization of the carboxylic acid group, and an organic modifier, typically acetonitrile or methanol.
Purity and Quantitation: The purity of a this compound sample can be determined by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. The area of the main peak corresponding to the compound is proportional to its concentration. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.
Metabolite Profiling: When coupled with a mass spectrometer (LC-MS), HPLC becomes a powerful tool for metabolite profiling. After administration of this compound to a biological system, extracts can be analyzed to identify potential metabolites formed through processes such as oxidation, conjugation, or cleavage of the butyl side chain. The high resolution and sensitivity of modern mass spectrometers enable the identification of these metabolites even at low concentrations.
Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 95% A; 5-20 min: to 5% A; 20-25 min: 5% A |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that is well-suited for the analysis of volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid and hydroxyl groups, is non-volatile. Therefore, a derivatization step is essential prior to GC-MS analysis to increase its volatility.
Derivatization: The most common derivatization technique for compounds containing active hydrogens, such as those in carboxylic acid and hydroxyl groups, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (TMS) groups. This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.
Analysis: The resulting TMS-derivative of this compound can then be injected into the GC-MS system. The gas chromatograph separates the derivatized compound from other volatile components in the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, leading to their identification and quantification.
Trace Analysis: GC-MS offers excellent sensitivity, making it suitable for trace analysis of this compound in various matrices. The high selectivity of the mass spectrometer, especially when operated in selected ion monitoring (SIM) mode, allows for the detection of the target compound at very low concentrations, even in the presence of a complex matrix.
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, the precise connectivity of atoms within the this compound molecule can be determined.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons, the methine proton attached to the hydroxyl group, the methylene protons of the butyl chain, and the terminal methyl group protons. The chemical shifts (δ) and splitting patterns of these signals are indicative of their neighboring atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Distinct signals would be observed for the carboxylic acid carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the carbon bearing the hydroxyl group, and the carbons of the butyl chain.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish the connectivity between atoms. COSY spectra reveal correlations between coupled protons (¹H-¹H), helping to piece together the fragments of the molecule. HSQC spectra show correlations between protons and the carbons to which they are directly attached (¹H-¹³C), aiding in the assignment of both proton and carbon signals.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~12.0-13.0 (s, 1H) | ~167-170 |
| Aromatic C-H (ortho to -COOH) | ~7.9-8.1 (d, 2H) | ~130-132 |
| Aromatic C-H (ortho to -CH(OH)R) | ~7.3-7.5 (d, 2H) | ~127-129 |
| Methine (-CH(OH)-) | ~4.6-4.8 (t, 1H) | ~70-75 |
| Methylene (-CH₂-) | ~1.6-1.8 (m, 2H) | ~38-42 |
| Methylene (-CH₂-) | ~1.2-1.4 (m, 2H) | ~18-22 |
| Methyl (-CH₃) | ~0.8-1.0 (t, 3H) | ~13-15 |
Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
The most prominent features in the FT-IR spectrum would include:
A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations.
A strong, sharp absorption band around 1680-1710 cm⁻¹ due to the C=O stretching vibration of the carbonyl group in the carboxylic acid.
A medium to strong absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretching vibration of the alcohol group.
Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the alkyl chain.
Characteristic absorption bands for the aromatic ring, including C=C stretching vibrations around 1600 cm⁻¹ and 1450 cm⁻¹, and C-H bending vibrations.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, Sharp |
| O-H (Alcohol) | 3200-3600 | Medium-Strong, Broad |
| C-H (Alkyl) | 2850-3000 | Medium |
| C=C (Aromatic) | ~1600, ~1450 | Medium-Weak |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with a very high degree of accuracy. This information is crucial for determining the elemental composition of this compound and confirming its molecular formula (C₁₁H₁₄O₃).
By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
In addition to providing the exact mass of the parent molecule, HRMS can also be used to study its fragmentation pattern. By inducing fragmentation of the molecular ion, a series of fragment ions are produced. The masses of these fragments provide valuable information about the structure of the molecule, as they correspond to the loss of specific functional groups or parts of the carbon skeleton. For this compound, characteristic fragments would be expected from the cleavage of the butyl side chain and the loss of water or carbon dioxide.
Thermal and Thermotropic Characterization
The thermal behavior of derivatives of this compound, particularly those designed to exhibit liquid crystalline properties, is critical to understanding their phase transitions and stability. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for this characterization.
Differential Scanning Calorimetry (DSC) for Phase Behavior of Derivatives
Differential Scanning Calorimetry is a primary technique used to investigate the mesomorphic properties of materials by measuring the difference in heat flow between a sample and a reference as a function of temperature. unibuc.ronih.gov For liquid crystalline derivatives of benzoic acid, DSC thermograms reveal the temperatures and enthalpy changes associated with phase transitions, such as from a crystalline solid to a liquid crystalline phase (mesophase) and from the mesophase to an isotropic liquid. researchgate.netbeilstein-journals.org
During a heating cycle, endothermic peaks on a DSC curve signify these transitions. researchgate.net The temperature at the peak maximum is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition (ΔH), which indicates the energy required to induce the phase change. Upon cooling, exothermic peaks are observed for the reverse transitions. The presence of peaks on both heating and cooling cycles indicates that the mesophases are enantiotropic, meaning they are stable and observable on both heating and cooling. unibuc.roderpharmachemica.com In some cases, a mesophase may only appear upon cooling, a phenomenon known as monotropism. beilstein-journals.org
The data obtained from DSC are crucial for constructing a phase diagram of a homologous series of compounds, allowing researchers to understand how modifications to the molecular structure, such as changing the length of an alkyl chain, affect the stability and temperature range of the liquid crystal phases. derpharmachemica.com
Table 1: Illustrative DSC Data for a Hypothetical this compound Ester Derivative
| Transition | Heating Cycle Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Cooling Cycle Temperature (°C) |
|---|---|---|---|
| Crystal → Smectic | 110.5 | 25.8 | 85.3 |
| Smectic → Nematic | 135.2 | 1.5 | 134.8 |
Note: This table contains representative data for illustrative purposes.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis is employed to determine the thermal stability of compounds by continuously measuring their mass as the temperature is increased at a constant rate. unibuc.ro For derivatives of this compound, TGA is essential to identify the onset temperature of decomposition. This is particularly important for materials intended for applications where they might be exposed to elevated temperatures, as their clearing points must be well below their decomposition temperatures to be useful. unibuc.ro
A TGA curve plots the percentage of initial mass remaining against temperature. A sharp drop in mass indicates decomposition. The onset temperature of this drop is considered the limit of the material's thermal stability. The analysis is typically performed in an inert atmosphere, such as nitrogen, to prevent oxidative degradation. researchgate.net
Table 2: Representative TGA Data for a Benzoic Acid Derivative
| Compound | Onset Decomposition Temperature (T_onset) (°C) | Temperature at 5% Mass Loss (°C) |
|---|---|---|
| Derivative A | 295 | 310 |
Note: This table contains representative data for illustrative purposes.
Microscopic and Diffraction Techniques
While thermal analysis identifies the temperatures at which phase transitions occur, microscopic and diffraction methods are necessary to determine the specific type of liquid crystalline phase and its structural organization.
Polarizing Optical Microscopy (POM) for Liquid Crystalline Textures
Polarizing Optical Microscopy is a fundamental and powerful tool for the identification and characterization of liquid crystalline mesophases. unibuc.roresearchgate.net When a liquid crystalline sample is placed between two crossed polarizers, its anisotropic nature causes it to rotate the plane of polarized light, resulting in the appearance of colorful and distinct patterns known as textures. mdpi.com Each type of liquid crystal phase exhibits a unique set of textures. unibuc.ro
For example, nematic phases are often identified by their characteristic "schlieren" or "threaded" textures. unibuc.roderpharmachemica.com Smectic phases, which have a layered structure, can display "focal conic fan" textures. derpharmachemica.com By observing these textures as the sample is heated and cooled on a specialized hot stage, researchers can visually confirm the phase transitions detected by DSC and definitively identify the mesophases present. researchgate.net The cubic phase, being optically isotropic, appears black under a polarizing microscope. mdpi.com
Wide-Angle X-ray Diffraction (WAXD) for Mesophase Structure
X-ray diffraction (XRD) is an essential technique for elucidating the structural arrangement of molecules in both crystalline and liquid crystalline states. beilstein-journals.orgunits.it Wide-Angle X-ray Diffraction, specifically, provides information on the short-range molecular ordering.
In the analysis of liquid crystalline derivatives of this compound, WAXD patterns can distinguish between different mesophases. A nematic phase, which has long-range orientational order but no positional order, typically shows a diffuse halo in its WAXD pattern. In contrast, a smectic phase, which possesses positional order in one dimension (layered structure), will exhibit a sharp reflection in the small-angle region corresponding to the layer spacing (d-spacing) and a diffuse halo in the wide-angle region, indicative of the liquid-like arrangement within the layers. beilstein-journals.orgresearchgate.net This d-spacing value is a critical parameter for understanding the molecular packing within the smectic layers.
Table 3: Example WAXD Data for a Smectic Mesophase
| Mesophase Type | Scattering Angle (2θ) | d-spacing (Å) | Feature |
|---|---|---|---|
| Smectic A | 2.5° | 35.3 | Sharp, inner reflection |
Note: This table contains representative data for illustrative purposes.
Emerging Applications of 4 1 Hydroxybutyl Benzoic Acid and Its Derivatives in Advanced Materials and Chemical Synthesis
Functional Materials Development
The bifunctional nature of 4-(1-hydroxybutyl)benzoic acid allows for its incorporation into a variety of polymer systems, leading to materials with tailored properties. Its derivatives are particularly notable for their use in liquid crystals and as potential polymer modifiers.
Liquid Crystalline Polymers and Mesogens
Derivatives of this compound are valuable precursors for the synthesis of thermotropic liquid crystals, which exhibit ordered phases between the crystalline solid and isotropic liquid states. The combination of a rigid benzoyl core and flexible alkyl chains is fundamental to achieving this mesomorphic behavior.
Research has demonstrated the synthesis of homologous series of mesogens based on 4-hydroxybutyl dibenzoates. tandfonline.com In one study, a series of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoate (B1203000) compounds were synthesized and their liquid crystalline properties were investigated. These molecules, which are structurally related to esters of this compound, were found to exhibit smectic liquid crystalline phases. tandfonline.com The formation of these phases was confirmed through differential scanning calorimetry, polarizing optical microscopy, and X-ray diffraction analysis. tandfonline.com The presence of alkoxy tails of varying lengths on the molecular structure allows for the fine-tuning of the temperature range over which the liquid crystalline phase is stable. tandfonline.com
The general structure consists of a central rigid core composed of two benzoate units linked together, with a flexible 4-hydroxybutyl group at one end and a variable alkoxy chain at the other. This molecular design promotes the self-assembly into layered smectic phases upon heating. tandfonline.com
Below is a data table summarizing the mesomorphic properties of a synthesized series of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoate mesogens, illustrating the influence of the alkoxy chain length on the transition temperatures.
| Compound | Alkoxy Tail (CnH2n+1O-) | Melting Point (°C) | Clearing Temperature (°C) | Mesophase Type |
|---|---|---|---|---|
| C4 | Butoxy (n=4) | 104 | 128 | Smectic |
| C5 | Pentoxy (n=5) | 98 | 130 | Smectic |
| C6 | Hexoxy (n=6) | 96 | 135 | Smectic |
| C7 | Heptoxy (n=7) | 94 | 136 | Smectic |
| C8 | Octoxy (n=8) | 95 | 139 | Smectic |
| C10 | Decoxy (n=10) | 97 | 138 | Smectic |
Data synthesized from findings on related benzoate mesogens. tandfonline.com
The parent compound, 4-hydroxybenzoic acid, is a cornerstone monomer for commercial liquid crystal polymers (LCPs) like Vectra, which are known for their high mechanical strength and thermal stability. mdpi.comresearchgate.net The introduction of a hydroxybutyl group, as in this compound, offers a reactive site for creating side-chain LCPs or for modifying the main-chain structure to control polymer processability and properties.
Advanced Polymer Additives and Modifiers
This compound can function as a specialty monomer or polymer additive to impart specific functionalities to plastics and other polymers. smolecule.com Its dual functional groups—a carboxylic acid and a hydroxyl group—allow it to act as a modifier in condensation polymers such as polyesters and polyamides.
When incorporated into a polyester (B1180765) backbone, the hydroxyl group can participate in esterification reactions, integrating the molecule into the polymer chain. The pendant carboxylic acid group (or its ester derivative) can then serve several purposes:
Improved Dyeability: The polar carboxylic group can act as a site for binding dyes, enhancing the color fastness and intensity of fabrics.
Enhanced Adhesion: The functional groups can improve the adhesion of the polymer to substrates or fillers by forming hydrogen bonds or covalent linkages.
Cross-linking Site: The hydroxyl or carboxyl group can be used as a site for subsequent cross-linking reactions, which can improve the thermal stability and mechanical properties of the final material.
As an additive, the compound can act as a plasticizer, where its molecular structure can interrupt polymer chain packing, thereby increasing flexibility. adeka.co.jp Its utility in producing biodegradable plastics has also been noted, where the ester linkages it forms can be susceptible to hydrolysis. smolecule.com
Chemical Intermediates in Complex Organic Synthesis
The reactivity of its functional groups makes this compound a valuable intermediate for constructing more complex molecules, particularly in the pharmaceutical industry.
Precursors for Pharmaceutical Building Blocks
This compound serves as a versatile intermediate in the synthesis of various drugs and bioactive compounds. smolecule.com The hydroxyl and carboxylic acid moieties can be independently and selectively modified, making it a useful scaffold for building molecular complexity. smolecule.com The field of drug discovery relies heavily on such "building blocks"—small, functionalized molecules that can be combined to create larger, more complex drug candidates. csmres.co.uk
A key application area for related structures is in the synthesis of anti-asthma medications. For example, the compound 4-(4-phenylbutoxy)benzoic acid is a crucial intermediate for the drug Pranlukast. patsnap.com The synthesis of this intermediate involves linking a phenylbutoxy side chain to a benzoic acid core. The structure of this compound provides a similar benzoic acid core, with the hydroxybutyl group offering a reactive handle that can be modified through reactions like oxidation, substitution, or elimination to build different side chains required for pharmacologically active molecules.
The synthetic utility can be summarized in the following table:
| Functional Group | Potential Reaction | Application in Synthesis |
|---|---|---|
| Carboxylic Acid (-COOH) | Esterification, Amidation | Coupling with alcohols or amines to form larger molecules. |
| Hydroxyl (-OH) | Oxidation, Etherification, Esterification | Conversion to a ketone, attachment of other functional groups, or linking to other molecular fragments. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of additional functional groups onto the benzene (B151609) ring to modulate biological activity. |
Ligands in Catalysis (e.g., organometallic catalysis)
In the field of catalysis, organic molecules known as ligands are used to bind to metal centers, modifying the metal's reactivity and selectivity in chemical reactions. While direct applications of this compound as a ligand are not extensively documented, its structural features make it a promising candidate for ligand synthesis.
The carboxylate group is a well-known coordinating group for a wide range of metal ions. Benzoic acid and its derivatives are frequently used to construct metal-organic frameworks (MOFs) and coordination polymers. rsc.org For instance, research on 4-hydroxybenzoic acid has shown that its anion can bridge metal centers like Li+, Mg2+, and Cu2+ to form complex 2D and 3D networks. rsc.org The deprotonated carboxylate group typically binds to the metal, while the hydroxyl group can participate in hydrogen bonding to stabilize the resulting structure or coordinate to a second metal center. rsc.org
Similarly, the carboxylate of this compound can coordinate to a metal center. The hydroxyl group on the butyl chain provides an additional potential binding site, allowing the molecule to act as a bidentate ligand, chelating a single metal center or bridging two different metal centers. This bifunctionality is valuable for creating stable and structurally defined catalysts for applications in asymmetric synthesis and other fine chemical production processes.
Self-Assembled Systems
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The molecular structure of this compound and its derivatives is highly conducive to self-assembly processes, most notably in the formation of liquid crystals.
As discussed in section 7.1.1, derivatives of this compound can form smectic liquid crystalline phases. tandfonline.com This is a direct consequence of molecular self-assembly. The rod-like shape of the mesogenic molecules, a result of the rigid aromatic core, causes them to align along a common direction. Weaker intermolecular forces, such as van der Waals interactions between the flexible alkyl chains, lead to the formation of the layered smarcetic structure.
Furthermore, the carboxylic acid group is a powerful driver of self-assembly through hydrogen bonding. In many benzoic acid derivatives, the molecules form hydrogen-bonded dimers in both the solid state and in non-polar solvents. This dimerization effectively doubles the length of the molecule, which can significantly influence the formation and stability of self-assembled structures like liquid crystalline phases or supramolecular polymers. The interplay between the hydrogen bonding of the acid groups, the π-π stacking of the aromatic rings, and the segregation of the flexible alkyl chains dictates the final morphology of the self-assembled system.
Future Prospects and Research Frontiers for 4 1 Hydroxybutyl Benzoic Acid
Integration of Artificial Intelligence and Machine Learning in Property Prediction and Synthesis Design
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the study and application of molecules like 4-(1-Hydroxybutyl)benzoic acid. Machine learning (ML) algorithms are increasingly employed to accelerate the discovery and optimization of chemical compounds and their synthetic routes. researchgate.netnih.gov
Property Prediction: Machine learning models, particularly graph neural networks, are showing remarkable accuracy in predicting various molecular properties. gu.sersc.org For this compound, these models can predict physicochemical properties such as solubility, pKa, and lipophilicity, which are crucial for applications in drug discovery and materials science. gu.sesemanticscholar.org For instance, ML algorithms combined with quantum chemical calculations have been used to accurately predict Hammett's constants for a wide range of substituted benzoic acid derivatives, providing insights into their electronic effects. acs.org This approach can be extended to predict the reactivity and biological activity of this compound and its derivatives.
Synthesis Design: AI-driven retrosynthesis tools are becoming indispensable for designing efficient synthetic pathways. beilstein-journals.org These tools can analyze the structure of this compound and propose multiple synthetic routes, ranking them based on factors like yield, cost, and sustainability. By learning from vast databases of chemical reactions, ML models can suggest novel and non-intuitive disconnections, potentially leading to more efficient syntheses. beilstein-journals.orgumich.edu Furthermore, AI can optimize reaction conditions—such as catalyst, solvent, and temperature—to maximize yield and minimize byproducts, a significant advancement over traditional one-variable-at-a-time optimization. beilstein-journals.org
| AI/ML Application | Specific Task for this compound | Potential Impact | Relevant ML Models/Techniques |
|---|---|---|---|
| Property Prediction | Prediction of pKa, solubility, and potential biological activity. gu.se | Accelerated screening for pharmaceutical and material applications. | Graph Neural Networks, Random Forests, Support Vector Machines. researchgate.netgu.se |
| Synthesis Planning | Retrosynthetic analysis to identify novel and efficient synthetic routes. beilstein-journals.org | Reduced development time and cost for synthesis. | Deep learning models trained on reaction databases (e.g., Reaxys). beilstein-journals.org |
| Reaction Optimization | Prediction of optimal catalysts, solvents, and temperature for synthesis. | Improved reaction yields and sustainability profiles. | Global and local models for reaction condition prediction. beilstein-journals.org |
Exploration of Novel Reaction Pathways and Catalytic Systems
Innovations in synthetic organic chemistry are continuously providing new tools for the synthesis and functionalization of benzoic acid derivatives. Research is focused on developing more efficient, selective, and environmentally friendly methods.
Catalytic C-H Functionalization: Ruthenium(II)-catalyzed C-H functionalization has emerged as a powerful strategy for modifying benzoic acids. researchgate.net This method allows for the direct introduction of functional groups at the ortho-position to the carboxylic acid, which acts as a directing group. While this compound is para-substituted, this methodology could be applied to related isomers or used to further functionalize the aromatic ring, opening pathways to novel derivatives with unique properties. Similarly, iridium-catalyzed C-H amination provides a robust method for introducing nitrogen-containing functional groups, which is highly valuable in medicinal chemistry. nih.gov
Novel Catalytic Systems: The development of heterogeneous catalysts is a key area of research aimed at improving the sustainability of chemical processes. For instance, sulfonic acid-functionalized reduced graphene oxide (SA-rGO) has been shown to be an effective metal-free catalyst for the oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant. rsc.org Such systems could be adapted for the synthesis of this compound from the corresponding aldehyde. Another approach involves the use of zeolite catalysts for reactions like phenol (B47542) benzoylation, demonstrating the potential of solid acids in Friedel-Crafts type reactions involving benzoic acids. mdpi.com Furthermore, magnetic nanoparticles functionalized with urea-benzoic acid have been developed as recoverable, dual acidic and hydrogen-bonding catalysts for multicomponent reactions, showcasing the potential for creating highly efficient and reusable catalytic systems. rsc.orgnih.govrsc.org
| Catalytic System | Reaction Type | Advantages | Example Catalyst/Reagent |
|---|---|---|---|
| Homogeneous Metal Catalysis | C-H Functionalization (e.g., amination, alkylation). researchgate.netnih.gov | High selectivity and functional group tolerance. | Ru(II) and Ir(III) complexes. researchgate.netnih.gov |
| Heterogeneous Catalysis | Oxidation, Acylation. rsc.orgmdpi.com | Catalyst reusability, easier product purification, often greener. | Sulfonic acid-functionalized graphene oxide, Zeolites (e.g., H-beta). rsc.orgmdpi.com |
| Magnetic Nanoparticle Catalysts | Multicomponent Reactions. rsc.org | Easy magnetic recovery and reuse, high efficiency. | Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid. rsc.org |
Expansion into Bio-inspired and Sustainable Chemical Transformations
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, this involves exploring bio-inspired routes and utilizing renewable resources and environmentally benign reagents.
Biotransformations: Microbial and enzymatic catalysis offer a highly selective and sustainable alternative to traditional chemical synthesis. tandfonline.com For example, microorganisms like Cunninghamella elegans have been shown to efficiently reduce substituted benzoic acids to the corresponding benzyl (B1604629) alcohols, while bacteria such as Streptomyces sp. can convert them into benzamides. tandfonline.com This highlights the potential for using whole-cell or isolated enzyme systems to produce or modify this compound under mild, aqueous conditions. Researchers have also developed non-natural enzyme cascades in engineered E. coli to produce benzoic acid from renewable feedstocks like L-phenylalanine, achieving high titers and conversions. nih.gov Similar metabolic engineering strategies could be devised for the de novo biosynthesis of this compound.
Sustainable Synthesis from Biomass: There is a significant research effort to produce aromatic compounds from renewable biomass instead of petroleum-based feedstocks. escholarship.org Methods have been developed to synthesize benzoic acid directly from glucose-derived materials like quinic acid, using formic acid as a mediator. escholarship.orgescholarship.org This biomass-based route represents a major step towards a more sustainable chemical industry. Adapting such pathways to produce substituted benzoic acids like this compound is a promising future research direction. Additionally, greener oxidation methods, such as using hydrogen peroxide with a selenium catalyst in water, provide an eco-friendly alternative for converting aldehydes to carboxylic acids. mdpi.com
Development of High-Performance Materials based on Functionalized Benzoic Acid Structures
The rigid aromatic core and versatile functional groups of this compound make it an attractive monomer for the synthesis of advanced materials.
Polymers and Copolyesters: Functionalized benzoic acids are key components in high-performance polymers. For instance, 4-hydroxybenzoic acid is a common monomer in liquid crystal polymers (LCPs) like Vectra, which are known for their exceptional mechanical properties and thermal stability. researchgate.net The structure of this compound, with its hydroxyl and carboxylic acid functionalities, allows it to be incorporated into polyesters. The introduction of the flexible hydroxybutyl side chain could be used to tune the properties of aromatic polyesters, potentially lowering their melting points or modifying their solubility and mechanical characteristics. nih.gov For example, poly(4-vinylbenzoic acid) has been investigated as a binder for silicon graphite (B72142) composite electrodes in batteries, demonstrating improved performance. osti.gov Similarly, polymers derived from this compound could find applications in advanced materials.
Liquid Crystals: Benzoic acid derivatives are well-known for their ability to form liquid crystals, primarily through the formation of hydrogen-bonded dimers. hartleygroup.orgrsc.orgnih.gov The rod-like shape of these dimers facilitates their self-assembly into ordered mesophases. hartleygroup.org The structure of this compound, with its alkyl side chain, is analogous to the p-alkoxybenzoic acids that are known to exhibit liquid crystalline behavior. hartleygroup.org The length and structure of the side chain are critical in determining the transition temperatures and the type of liquid crystal phase formed. rsc.orgnih.gov Therefore, this compound and its derivatives are promising candidates for the development of new liquid crystalline materials for use in displays and sensors. nih.govtandfonline.com
| Material Class | Potential Role of this compound | Anticipated Properties | Example Applications |
|---|---|---|---|
| Aromatic Polyesters | Monomer or co-monomer. | Modified thermal properties, improved processability, tailored mechanical strength. nih.gov | High-performance plastics, engineering resins. |
| Liquid Crystal Polymers (LCPs) | Co-monomer to disrupt chain regularity. | Lowered melting point, controlled anisotropy. researchgate.net | Advanced composites, electronic components. |
| Thermotropic Liquid Crystals | Mesogen (forms liquid crystal phase). hartleygroup.orgrsc.org | Formation of nematic or smectic phases. nih.gov | Optical displays, sensors, smart materials. nih.gov |
| Functional Polymers | Monomer for specialty polymers. | Specific binding capabilities, stimuli-responsive behavior. nih.govcore.ac.uk | Battery binders, coatings, membranes. osti.gov |
Q & A
Q. What are the most efficient synthetic routes for 4-(1-Hydroxybutyl)benzoic acid in laboratory settings?
The synthesis of this compound can be approached via enzymatic or chemical methods. Enzymatic routes, such as lipase-catalyzed esterification, offer advantages in stereoselectivity and reduced environmental impact compared to traditional chemical synthesis (e.g., Friedel-Crafts alkylation). For instance, enzymatic pathways using immobilized lipases under mild conditions (e.g., 30–40°C, pH 7–8) have been demonstrated for structurally similar hydroxybenzoic acid derivatives, achieving yields >70% . Chemical methods may require stringent anhydrous conditions and transition-metal catalysts, which introduce scalability challenges.
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?
X-ray crystallography remains the gold standard for structural elucidation. Key steps include:
- Crystal Growth : Use solvent evaporation or diffusion methods with polar solvents (e.g., ethanol/water mixtures).
- Data Collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å).
- Structure Refinement : Utilize SHELXL for small-molecule refinement, particularly for handling hydrogen bonding and torsional parameters. SHELX programs are robust for benzoic acid derivatives, with automated weighting schemes improving R-factor convergence .
Q. What analytical techniques are recommended for assessing the purity of this compound?
- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) for baseline separation of impurities. Detection at 254 nm is optimal for aromatic moieties .
- Melting Point Analysis : Compare experimental values (e.g., 213–216°C for related compounds) against literature data to detect solvates or polymorphs .
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ can identify residual solvents and positional isomers via characteristic shifts (e.g., carboxyl proton at δ 12–13 ppm) .
Q. How should researchers address solubility challenges during in vitro assays with this compound?
Solubility in aqueous buffers can be enhanced via:
- Co-solvents : Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound.
- pH Adjustment : Ionize the carboxyl group by dissolving in PBS (pH 7.4) or sodium bicarbonate (pH 8.5), achieving solubilities up to 5 g/L .
- Surfactants : Polysorbate-80 (0.1% w/v) improves dispersion in cell culture media.
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., twinned crystals or low-resolution datasets) be resolved for this compound?
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twin laws (e.g., 180° rotation about the c-axis).
- High-Resolution Refinement : For data with resolution >0.8 Å, anisotropic displacement parameters (ADPs) and Hirshfeld rigid-bond tests improve model accuracy .
- Validation Tools : Apply PLATON’s ADDSYM to detect missed symmetry and R1 factor convergence <5% .
Q. What computational methods are suitable for analyzing the electronic properties of this compound?
- Electron Localization Function (ELF) : Quantify bonding behavior via Gaussian09 at the B3LYP/6-311++G(d,p) level. ELF partitions reveal lone-pair densities on the hydroxyl and carboxyl groups, critical for predicting reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects using AMBER force fields, focusing on hydrogen-bond dynamics in aqueous environments.
Q. How can researchers design experiments to evaluate the enzyme inhibition potential of this compound?
- Target Selection : Prioritize enzymes with aromatic active sites (e.g., tyrosinase or cyclooxygenase).
- Assay Protocol :
- Use a spectrophotometric assay with L-DOPA (for tyrosinase) or arachidonic acid (for COX), monitoring absorbance at 475 nm or 590 nm, respectively.
- Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) and validate with Lineweaver-Burk plots to determine inhibition type (competitive/noncompetitive) .
Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.
- Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage.
- pH Optimization : Maintain pH 3–6 to minimize ester hydrolysis, as carboxylate forms are prone to decarboxylation at higher pH .
Q. How do enzymatic and chemical synthesis routes compare in scalability and stereochemical control for this compound derivatives?
- Enzymatic Synthesis : Offers superior enantiomeric excess (>95% ee) using immobilized Candida antarctica lipase B (CAL-B) but requires extended reaction times (24–48 hrs) .
- Chemical Synthesis : Faster (4–8 hrs) but may yield racemic mixtures unless chiral auxiliaries (e.g., Evans’ oxazolidinones) are employed.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and dissolution steps.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated biohazard containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
